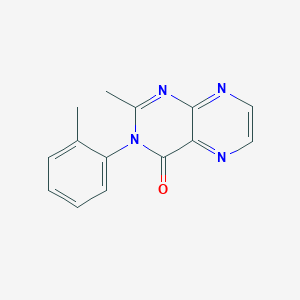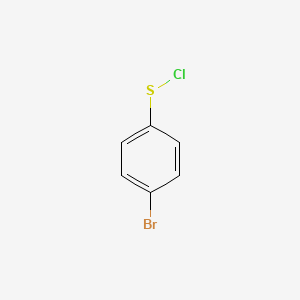
1,9-Acridinediamine
Descripción general
Descripción
1,9-Acridinediamine is an organic compound belonging to the acridine family. It is characterized by the presence of two amino groups attached to the acridine ring at positions 1 and 9. This compound is known for its vibrant yellow color and has been widely studied for its various biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Acridinediamine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl₃). The resulting 9-chloroacridine is then subjected to nucleophilic substitution with ammonia to yield 1,9-diaminoacridine .
Industrial Production Methods
Industrial production of 1,9-diaminoacridine typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Acridinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
1,9-Acridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound has been studied for its interactions with DNA and its potential as an anticancer agent.
Medicine: It has shown promise in the treatment of certain types of cancer and as an antimicrobial agent.
Industry: This compound is used in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
1,9-Acridinediamine exerts its effects primarily through intercalation with DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . The compound’s ability to intercalate with DNA also makes it a potential anticancer agent, as it can inhibit the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diaminoacridine: Another acridine derivative with similar properties but different substitution positions.
9-Aminoacridine: A related compound with a single amino group at position 9.
Ethacridine Lactate: An acridine derivative used as an antiseptic.
Uniqueness
1,9-Acridinediamine is unique due to its dual amino groups at positions 1 and 9, which confer distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
Propiedades
Número CAS |
23043-60-9 |
|---|---|
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
acridine-1,9-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2,(H2,15,16) |
Clave InChI |
NDNCMVVGTGZIMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine trihydrochloride](/img/structure/B8688400.png)


![1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-](/img/structure/B8688423.png)



